Product packaging for rhiB protein(Cat. No.:CAS No. 147388-35-0)

rhiB protein

Cat. No.: B1177568
CAS No.: 147388-35-0
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Description

The rhiB protein is a recombinant research-grade protein produced using advanced expression systems to ensure high purity and batch-to-besearch consistency . It is supplied as a sterile liquid solution and is suitable for various in vitro applications, including enzymatic assays, protein-protein interaction studies, and as a critical reagent in structural biology efforts. Recombinant proteins like this are fundamental tools in modern life science research, enabling everything from basic cellular function studies to drug discovery and development . This product is intended for use by qualified researchers in a laboratory setting. It is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Proper laboratory procedures should be followed when handling this product.

Properties

CAS No.

147388-35-0

Molecular Formula

C10H10N2O2

Synonyms

rhiB protein

Origin of Product

United States

The Rhizobium Leguminosarum Rhib Protein: a Mediator in Plant Microbe Interactions

Genetic Organization and Transcriptional Regulation

The expression and function of the RhiB protein are intrinsically linked to its genetic context and a multi-layered regulatory system. This system integrates signals from the bacterial population density and the host plant to fine-tune the expression of rhi genes.

The genes rhiA, rhiB, and rhiC are organized into a single transcriptional unit known as the rhiABC operon. nih.govnih.gov This operon is situated on the symbiotic plasmid pRL1JI, in a critical region flanked by genes essential for nitrogen fixation (nif) and nodulation (nod). nih.govasm.org A notable feature of this genetic locus is its organization. The rhiABC operon is transcribed convergently toward the fourth gene, rhiR, which encodes the primary regulator of the operon. nih.govresearchgate.net This head-to-head arrangement is a key element in its complex regulation.

The primary activator of the rhiABC operon is the RhiR protein. nih.govuniprot.org RhiR belongs to the LuxR family of transcriptional regulators, a widespread group of proteins in bacteria that typically respond to specific small signaling molecules to control gene expression. nih.govwashington.edu RhiR positively controls the transcription of rhiABC, meaning that the presence and activity of RhiR are required to turn on the expression of the rhiA, rhiB, and rhiC genes. nih.gov This places RhiR as the direct and essential transcriptional activator in the rhi system.

The activity of the RhiR regulator is controlled by a cell-to-cell communication system known as quorum sensing (QS). nih.govjmb.or.kr R. leguminosarum possesses a sophisticated and hierarchical QS network involving multiple N-acyl-homoserine lactone (AHL) signaling molecules. mdpi.comresearchgate.net The rhi system is a component of this cascade, which allows the bacteria to coordinate gene expression in a population density-dependent manner. researchgate.net

RhiR activity is induced by specific AHLs. nih.govmdpi.com These AHLs are primarily N-(hexanoyl)-L-homoserine lactone (C6-HSL) and N-(octanoyl)-L-homoserine lactone (C8-HSL). nih.gov When these AHLs accumulate to a threshold concentration, they are thought to bind to the RhiR protein, which in turn activates the transcription of the rhiABC operon. washington.edu While it was initially observed that a different AHL, N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3OH,C14:1-HSL), could also induce rhiA expression, this was later determined to be an indirect effect, possibly caused by the induction of other AHL production loci. nih.govasm.org The entire QS network is complex, with a "master" control system, the cinRI locus, sitting at the top of the regulatory hierarchy and influencing the expression of other QS systems, including rhi. mdpi.comresearchgate.net

The expression of the rhi operon is not only controlled by bacterial population density but is also influenced by signals from the potential host plant. Flavonoids, a class of phenolic compounds exuded by legume roots, are well-known inducers of the bacterial nod genes required for nodulation. mdpi.commdpi.com Interestingly, these same flavonoids have an inhibitory effect on the expression of the rhiABC operon. nih.govasm.org

This repression of rhi expression by flavonoids is dependent on the NodD protein, which is the transcriptional activator of the nod genes that is itself activated by flavonoids. nih.govmdpi.comasm.org The proposed mechanism for this repression involves transcriptional interference. The rhiR gene is transcribed divergently from the adjacent nodO promoter. nih.gov It is thought that the high level of NodD-dependent transcription initiated at the nodO promoter in the presence of flavonoids physically hinders the expression of the convergently transcribed rhiR gene. nih.govresearchgate.net This reduces the amount of RhiR protein available to activate the rhiABC operon, thus linking the induction of nodulation signals with the downregulation of the rhi system.

A crucial component of the rhi quorum-sensing circuit is the rhiI gene. nih.gov The RhiI protein is an AHL synthase, homologous to the LuxI family of enzymes, and is responsible for synthesizing the C6-HSL and C8-HSL molecules that activate RhiR. nih.gov The rhiI gene itself is regulated by RhiR in a cell-density-dependent manner. nih.govnih.gov This creates a positive feedback loop, where the RhiR/AHL complex not only activates the rhiABC operon but also stimulates the rhiI gene to produce more AHLs, rapidly amplifying the signal throughout the bacterial population. nih.gov

Like the rhiABC operon, the rhiI gene is also negatively regulated by flavonoids in a process that requires the NodD protein. asm.org A mutation in rhiI leads to a decrease in the production of C6-HSL and C8-HSL, but does not completely abolish it, indicating that other AHL synthases exist within R. leguminosarum that can produce these molecules. nih.gov

Influence of Flavonoids and NodD Gene Product on Expression

Protein Localization and Intracellular Dynamics

The subcellular location of the Rhi proteins provides critical insights into their collective function. As products of a single operon, their coordinated roles are reflected in their distribution within the bacterial cell, spanning from the cytoplasm to the periplasm.

Cytoplasmic Localization of rhiB and rhiA Proteins

Research has confirmed that the RhiA and RhiB proteins are located in the cytoplasm of Rhizobium leguminosarum. nih.gov Studies using cell fractionation techniques have specifically identified the 24-kilodalton RhiA protein in the cytosolic fraction. nih.govdntb.gov.ua As the rhiB gene is co-transcribed with rhiA in the rhiABC operon and lacks a discernible N-terminal signal sequence for export, it is also understood to be a cytoplasmic protein. nih.gov This shared localization suggests that RhiA and RhiB may function together or in sequential pathways within the cytoplasm, potentially processing substrates imported from the external environment.

Periplasmic Localization of rhiC Protein and Functional Implications

In contrast to its operon partners, the RhiC protein is directed to the periplasm. nih.gov Analysis of its sequence revealed a typical N-terminal transit sequence, which targets the protein for export across the cytoplasmic membrane. nih.govresearchgate.net This was experimentally verified using a rhiC-phoA gene fusion, which resulted in the expression of active alkaline phosphatase, an enzyme that is only functional when exported to the periplasm. nih.govresearchgate.net

The periplasmic location of RhiC is highly significant. The periplasm is a critical interface between the bacterium and its environment, in this case, the plant root rhizosphere. Positioned in this compartment, RhiC is ideally suited to be the first point of contact for plant-derived molecules, potentially acting as a binding protein or the initial processing enzyme in a transport system that moves plant metabolites into the bacterial cytoplasm for further utilization by RhiA and RhiB.

Molecular Mechanisms and Putative Biochemical Roles

While the precise biochemical functions of the Rhi proteins are not yet fully established, analysis of their gene sequences and expression patterns has led to compelling hypotheses about their molecular roles.

Sequence Homology and Structural Inferences (e.g., RhiA to LacY)

LacY is a well-characterized member of the Major Facilitator Superfamily (MFS) of transporters, which move small solutes across cell membranes. nih.govnih.gov This limited similarity, though not conclusive, supports the hypothesis that the RhiABC system may function as a transporter, with the RhiA protein potentially forming part of a channel or binding site for a specific substrate, analogous to LacY's role in sugar transport.

Table 1: Comparison of RhiA and LacY Protein Characteristics

FeatureRhiA (R. leguminosarum)LacY (E. coli)
Primary FunctionHypothesized role in metabolite utilization nih.govLactose/proton symporter nih.govresearchgate.net
LocalizationCytoplasmic nih.govdntb.gov.uaInner Membrane researchgate.net
Sequence HomologyLimited homology in a short domain near the putative substrate-binding site nih.govPrototype for the Major Facilitator Superfamily (MFS) of transporters nih.gov

Hypothesized Involvement in Plant Metabolite Utilization

The leading hypothesis regarding the function of the rhi operon is that it enables the bacterium to utilize one or more specific metabolites secreted by the host plant's roots. nih.gov This theory is supported by several lines of evidence:

Rhizosphere Expression : The rhi genes are specifically expressed in the rhizosphere, the nutrient-rich zone immediately surrounding plant roots, but not by the nitrogen-fixing bacteroids inside the root nodules. researchgate.net This suggests their role is in the pre-infection or colonization stage of the symbiotic relationship.

Regulation by Plant Signals : The expression of the rhi genes is complexly regulated and influenced by plant-derived compounds. For instance, flavonoids, which are potent inducers of the primary nodulation (nod) genes, act to repress the expression of rhiR, the positive regulator of the rhiABC operon. nih.gov This indicates a sophisticated genetic circuit that controls bacterial activity in response to specific plant signals.

Transporter Homology : The aforementioned limited homology of RhiA to a transporter protein (LacY) aligns with a role in importing nutrients from the environment. nih.gov

Collectively, these findings suggest that the RhiABC protein complex functions as a system to scavenge and metabolize specific compounds from the root exudate, providing a competitive advantage to R. leguminosarum in the crowded rhizosphere. uni-muenchen.de

Methodological Approaches in Rhizobium rhiB Research

Genetic Mutagenesis and Phenotypic Analysis

The function of the rhiB gene has been primarily investigated through genetic mutagenesis. Researchers have employed transposon mutagenesis, using elements like Tn5, to create insertion mutations within the rhi gene cluster on the symbiotic plasmid pRL1JI. microbiologyresearch.orgasm.org

Gene Expression Profiling Techniques

To understand the regulatory control of rhiB expression, researchers have utilized gene expression profiling techniques. Given that rhiB is the second gene in the rhiABC operon, its expression is often inferred from the expression of the first gene, rhiA. nih.govasm.org

Common methods include:

Reporter Gene Fusions : Creating transcriptional fusions, such as rhiA-lacZ, allows for the quantification of promoter activity under different conditions by measuring the activity of the reporter enzyme (β-galactosidase). asm.org This has been instrumental in demonstrating the cell-density-dependent expression and the influence of regulatory proteins like RhiR and signaling molecules like AHLs. asm.org

Protein Analysis : The production of the RhiA protein, and by extension the this compound, has been monitored using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). asm.org This method separates proteins by size, and the RhiA protein is often visible as a prominent band in stationary-phase cultures. asm.org Specific detection has been achieved using antiserum raised against the RhiA protein. asm.orgasm.org

Protein Localization and Interaction Studies

This contrasts with the RhiC protein, the third member of the operon. Studies using a rhiC-phoA gene fusion resulted in alkaline phosphatase activity, which is only possible if the RhiC protein is exported to the periplasm, confirming it possesses a functional signal sequence. nih.gov To date, specific studies focusing on the interaction partners of the this compound have not yielded strong leads, and database searches have not revealed any proteins with significant homology to RhiB. nih.govasm.org

Protein Predicted/Confirmed Localization Method of Determination Reference
RhiACytoplasmicSequence analysis (no signal sequence) nih.gov
RhiB Cytoplasmic Sequence analysis (no signal sequence) nih.gov
RhiCPeriplasmicphoA gene fusion experiment nih.gov

The Rhlb Helicase in Escherichia Coli: a Key Component of the Rna Degradosome

Identification and Association with RNA Metabolism

RhlB was identified in the context of studying the protein components associated with RNA metabolism in E. coli. It was found to be a constituent of the RNA degradosome, a complex initially discovered during the purification and characterization of RNase E, a key endoribonuclease in bacterial RNA decay nih.gov. RhlB is classified as a DEAD-box RNA helicase, a family of proteins characterized by conserved sequence motifs, including the DEAD box, which are involved in ATP binding and hydrolysis uniprot.orguniprot.org. The primary function of RhlB is its ATP-dependent ability to unwind double-stranded RNA structures uniprot.orguniprot.orgnih.gov. This helicase activity is essential for the efficient degradation of structured RNA molecules that would otherwise impede the progress of ribonucleases nih.govnih.govfrontiersin.orgpnas.org.

Role as a Beta-Subunit of the Polynucleotide Phosphorylase (PNPase) Complex

Historically, the polynucleotide phosphorylase (PNPase) complex in E. coli was believed to consist of trimers of a catalytic alpha subunit and dimers of a beta subunit, with the glycolytic enzyme enolase proposed as the beta subunit. However, detailed genetic and biochemical studies have demonstrated that the beta subunit of the PNPase holoenzyme is, in fact, the RhlB helicase pnas.orgnih.gov. An enzymatically active complex corresponding to a mass consistent with an alpha₃beta₂ configuration (377–380 kDa) was reconstituted in vitro using PNPase-alpha and RhlB pnas.org. This complex contains three alpha subunits (PNPase) and two beta subunits (RhlB) pnas.org. This finding indicates that RhlB is a native component of the PNPase complex, and this association can occur independently of the RNase E C-terminal region, which serves as a scaffold for the full degradosome assembly nih.govpnas.orgnih.gov. The interaction between PNPase-alpha and enolase, previously observed, was found to be dependent on the presence of the RNase E C-terminal "scaffold" region pnas.orgnih.gov.

Molecular Mechanisms in RNA Degradation and Processing

RhlB's function as an RNA helicase is integral to the process of RNA degradation and processing in E. coli, particularly through its interactions within the RNA degradosome.

Functional Interplay with RNase E and PNPase

The E. coli RNA degradosome is a multi-component complex primarily composed of the endoribonuclease RNase E, the exoribonuclease PNPase, the DEAD-box RNA helicase RhlB, and the glycolytic enzyme enolase nih.govpnas.orgfrontiersin.org. RNase E, a large multi-domain protein, serves as a central organizing element, with its C-terminal region acting as a scaffold that binds to PNPase, RhlB, and enolase nih.govfrontiersin.orgpnas.orgbiorxiv.org.

The interaction between RhlB and RNase E is crucial for stimulating RhlB's enzymatic activities frontiersin.orgnih.govnih.govnih.gov. RhlB alone exhibits low ATPase and RNA unwinding activities, but binding to RNase E significantly boosts these activities to levels comparable with other DEAD-box helicases frontiersin.orgnih.govnih.gov. This allosteric activation by RNase E enhances RhlB's affinity for certain RNA substrates and leads to increased ATP turnover rates frontiersin.orgnih.gov.

Within the degradosome, RhlB's helicase activity works in concert with the exonucleolytic activity of PNPase nih.govnih.govnih.govpnas.org. PNPase is a 3' to 5' exoribonuclease that can degrade single-stranded RNA nih.govnih.gov. However, its processivity is hindered by stable secondary structures in the RNA molecule, such as stem-loops nih.govfrontiersin.org. RhlB unwinds these structures in an ATP-dependent manner, thereby providing a single-stranded substrate for PNPase to continue degradation nih.govnih.govnih.govpnas.org. This functional coupling between RhlB and PNPase is essential for the efficient degradation of structured mRNAs nih.govnih.gov.

Substrate Specificity within the RNA Degradosome Context

While RhlB's general function is to unwind structured RNA, its substrate specificity within the context of the RNA degradosome is influenced by its interactions with RNase E and PNPase. RhlB facilitates the degradation of structured mRNA intermediates frontiersin.orgpnas.orgnih.gov. It is particularly important for assisting PNPase in degrading double-stranded RNA regions nih.govnih.gov. Research suggests that RhlB may exhibit a preference for RNA substrates containing a single-stranded 5'-end nih.gov. The interaction with RNase E can also influence RhlB's affinity for different RNA substrates frontiersin.orgnih.gov.

Cellular Functions in Homeostasis and Stress Response

Beyond its fundamental role in general mRNA decay as part of the RNA degradosome, RhlB has been implicated in specific cellular processes, including the maintenance of homeostasis in response to stress.

Contribution to Cysteine Homeostatic Control

Recent research has revealed a specific role for the interaction between RhlB and PNPase in regulating cysteine homeostasis in E. coli nih.govnih.govresearchgate.netsinica.edu.tw. This function appears to be mediated by the RhlB-PNPase complex, potentially acting independently of the full RNA degradosome assembly nih.gov.

Studies involving a mutant RhlB protein (RhlBP238L) with impaired interaction with PNPase, but normal interaction with RNase E and retained helicase activity, demonstrated a significant impact on cysteine metabolism nih.govnih.gov. Loss of the RhlB-PNPase interaction led to increased levels of transcripts for genes involved in cysteine biosynthesis nih.gov. Further analysis showed that this increase was due to the stabilization of the cysB transcript, which encodes a transcriptional activator for the cysteine operons nih.govnih.gov.

Modulation of mRNA Degradation in Response to Oxidative Stress

Oxidative stress can significantly impact cellular components, including RNA, which can undergo oxidation, predominantly forming 8-oxo-7,8-dihydroguanosine (8-oxo-rG). researchgate.netresearchgate.net In E. coli, PNPase, a component of the RNA degradosome, has been shown to preferentially recognize and bind to 8-oxo-rG-containing RNA, suggesting a role in RNA quality control under oxidative stress. researchgate.netresearchgate.netasm.org Studies indicate that PNPase and RhlB interact and contribute to reducing the cellular availability of 8-oxoG-modified RNA. asm.orgasm.org This interaction, which can occur independently of the full RNA degradosome, suggests a mechanism by which the RhlB-PNPase complex modulates oxidative stress responses by influencing the degradation of specific mRNAs. asm.orgnih.gov For instance, the RhlB-PNPase complex has been implicated in controlling cysteine homeostasis by regulating the stability of the cysB transcript, which encodes a transcriptional activator for cysteine biosynthesis genes. nih.gov Weakening the interaction between RhlB and PNPase can lead to the stabilization of cysB mRNA, increased levels of the CysB protein, and ultimately enhanced anti-oxidative resistance. nih.gov This highlights a specific pathway where RhlB, in complex with PNPase, directly influences mRNA stability in response to oxidative challenges.

Subcellular Organization and Dynamics

The components of the E. coli RNA degradosome, including RhlB, exhibit a specific subcellular organization. pnas.orgnih.govasm.org

Localization within Cytoskeleton-like Structures and Filaments

RNase E and the other known degradosome components, RhlB, PNPase, and enolase, are organized into helical filamentous structures that coil along the length of the cell. pnas.orgnih.gov These structures bear resemblance to the helical arrangements formed by bacterial cytoskeletal proteins like MreB and MinD. pnas.org While RNase E is required for the formation of the coiled structures of the degradosome complex, RhlB itself can independently assemble into coiled, cytoskeleton-like structures in the absence of RNase E. pnas.orgnih.govasm.orgtandfonline.comnih.gov This ATP-dependent self-assembly of RhlB into polymeric filamentous structures in vitro suggests that RhlB polymers likely form a basic core element of the degradosome's cytoskeletal organization in vivo. asm.orgnih.gov The precise mechanism by which RhlB associates with the inner membrane or underlying structures is not fully understood, but its localization within these filamentous structures is a key aspect of its cellular organization. nih.gov

Methodological Approaches in RhlB Research

Understanding the function and interactions of RhlB has been facilitated by a variety of methodological approaches.

Protein-Protein Interaction Studies (e.g., random mutagenesis for interaction disruption)

Investigating the interactions of RhlB with its partner proteins, particularly RNase E and PNPase, is crucial for understanding its role in the degradosome and other potential complexes. Techniques such as the E. coli two-hybrid system and BIAcore surface plasmon resonance have been used to demonstrate direct physical interactions between RhlB and PNPase, as well as RhlB and RNase E. nih.govresearchgate.netcapes.gov.brpnas.org Random mutagenesis has proven valuable in identifying specific residues important for these interactions. For example, random mutagenesis identified a mutant RhlB (RhlBP238L) that showed a significant reduction in its ability to interact with PNPase while retaining normal interaction with RNase E and RNA, as well as normal helicase activity. nih.gov This type of targeted mutagenesis allows researchers to disrupt specific protein-protein interactions and study the biological consequences, such as the impact on cysteine homeostasis observed with the RhlBP238L mutant. nih.gov

Biochemical Characterization of Helicase Activity

Biochemical assays are essential for characterizing the enzymatic activity of RhlB as an RNA helicase. These studies typically measure ATP hydrolysis (ATPase activity) and the ability to unwind double-stranded RNA. While RhlB alone exhibits low ATPase and RNA unwinding activities, these activities are significantly stimulated by interaction with the C-terminal half of RNase E. nih.govoup.comfrontiersin.orgresearchgate.net Biochemical reconstitution experiments involving purified RhlB and PNPase have shown that RhlB can carry out ATP-dependent unwinding of double-stranded RNA and modulate its degradation by PNPase, even in the absence of RNase E. capes.gov.brpnas.org This highlights the functional cooperation between RhlB and PNPase in RNA degradation. Studies also investigate the substrate specificity of RhlB, examining its affinity and unwinding activity on RNAs with different topologies, such as those with 5' or 3' overhangs or blunt ends. frontiersin.org

In vivo Studies on Cellular Metabolism and Stress Response

In vivo studies are critical for understanding the physiological roles of RhlB within the living cell. These studies often involve analyzing the effects of rhlB gene deletions or mutations on cellular processes. For instance, deletion of rhlB in E. coli has been shown to result in longer mRNA half-lives, indicating its importance in global mRNA decay. frontiersin.org Proteomic analyses of rhlB mutants have revealed changes in the abundance of numerous proteins, including those involved in translation and posttranslational modifications. nih.gov Furthermore, in vivo experiments have demonstrated the involvement of RhlB in stress responses, such as oxidative stress. asm.orgasm.orgnih.gov Studies on the RhlBP238L mutant, which has impaired interaction with PNPase, have shown its impact on intracellular cysteine content and enhanced anti-oxidative resistance, providing in vivo evidence for the role of the RhlB-PNPase interaction in modulating stress responses. nih.gov

The Rib 1 Protein in Caenorhabditis Elegans: a Glycosyltransferase Homolog

Genetic Homology to Human Hereditary Multiple Exostoses (EXT) Genes

RIB-1 is genetically homologous to the human tumor suppressor EXT genes. nih.govalliancegenome.org Specifically, C. elegans possesses two genes, rib-1 and rib-2, which are homologs of the mammalian EXT genes. nih.govsdbonline.org Human EXT family genes, including EXT1, EXT2, EXTL1, EXTL2, and EXTL3, encode glycosyltransferases essential for heparan sulfate (B86663) biosynthesis. nih.gov RIB-1 in C. elegans is considered an ortholog of human EXT1 and/or EXTL1, while RIB-2 is considered an ortholog of human EXTL3 or EXT2. alliancegenome.orgbiorxiv.orgglycoforum.gr.jppnas.org This homology underscores the conserved role of these proteins in glycosaminoglycan synthesis across species.

Functional Contributions to Heparan Sulfate Biosynthesis

Collaboration with RIB-2 for Polysaccharide Polymerization

RIB-1 and RIB-2 cooperate to synthesize heparan sulfate in vivo in C. elegans. nih.gov Although RIB-1 shows little individual glycosyltransferase activity, the polymerization of heparan sulfate chains has been demonstrated when RIB-1 is coexpressed with RIB-2 in vitro. nih.gov RIB-2 is responsible for the alternating addition of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) units to nascent heparan sulfate chains in association with RIB-1. uniprot.org This indicates that the functional heparan sulfate polymerase activity requires the collaboration of both RIB-1 and RIB-2. nih.govalliancegenome.org

Role in Embryonic Development and Morphogenesis

RIB-1 is indispensable for embryonic morphogenesis in C. elegans. nih.gov Mutants with depleted expression of rib-1 show embryonic lethality. nih.gov Heparan sulfate is essential for post-gastrulation morphogenic movement of embryonic cells and for ensuring the normal spatial organization of differentiated tissues and organs. nih.gov rib-1 mutants have been reported to exhibit maternal effect morphogenesis defects, including abnormalities in embryonic elongation of the pharynx and the whole body. biorxiv.org These defects suggest that rib-1 is required for morphogenetic events. biorxiv.org

Indispensability for Gastrulation Cleft Formation and Post-Gastrulation Movements

Null mutants of rib-1 show abnormality at the gastrulation cleft formation stage or later. nih.gov Gastrulation in C. elegans involves the internalization of precursor cells, forming a ventral cleft that subsequently closes through the movement of ventral neuroblasts. researchgate.netplos.org Failures in ventral cleft closure can lead to highly penetrant failure of subsequent ventral enclosure. researchgate.netplos.org The embryonic lethality and developmental arrest observed in rib-1 null mutants, particularly at stages related to gastrulation and subsequent elongation, highlight the critical role of RIB-1-mediated heparan sulfate synthesis in these processes. nih.govnih.gov Nearly 100% of rib-1 null mutant embryos die before the L1 stage. nih.gov

Protein-Protein Interactions (e.g., with RIB-2)

RIB-1 has been demonstrated to interact with RIB-2 through methods such as pulldown assays. nih.gov This interaction is crucial for their collaborative function in heparan sulfate polymerization. nih.govalliancegenome.org The formation of a complex between RIB-1 and RIB-2 is essential for their glycosyltransferase and heparan sulfate polymerase activities. alliancegenome.org

Methodologies for Studying RIB-1 Function

Various methodologies have been employed to study RIB-1 function in C. elegans. These include:

Deletion Mutagenesis: Depleting the expression of rib-1 through deletion mutagenesis has been used to investigate its in vivo functions and observe resulting phenotypes like reduced heparan sulfate synthesis and embryonic lethality. nih.gov

Coexpression Studies: In vitro coexpression of RIB-1 with RIB-2 has been used to demonstrate their collaborative activity in heparan sulfate polymerization. nih.govalliancegenome.org

Pulldown Assays: Pulldown assays have been utilized to demonstrate the physical interaction between RIB-1 and RIB-2 proteins. nih.gov

Genetic Analysis: Studying rib-1 mutants, including null and temperature-sensitive alleles, has provided insights into its role in morphogenesis and development. biorxiv.orgglycoforum.gr.jpnih.gov

Phenotypic Analysis: Observing and characterizing the developmental defects and embryonic lethality in rib-1 mutants helps to understand the processes in which RIB-1 is involved. nih.govbiorxiv.org

Biochemical Assays: Assaying glycosyltransferase activity, both for individual proteins and coexpressed complexes, helps to define the enzymatic roles of RIB-1 and RIB-2. nih.govuniprot.org

Live Imaging: Techniques like live imaging can be used to characterize cellular processes such as epidermal cell shape changes and movements that are affected in rib-1 mutants. biorxiv.orgnih.gov

Whole Genome Sequencing: This technique has been used to identify causal mutations in genes like rib-1 that are associated with morphogenesis defects. biorxiv.orgnih.gov

RNA Interference (RNAi): Gene silencing through RNAi can be used to study the phenotypic effects of reduced rib-1 expression. brown.edu

These diverse approaches collectively contribute to understanding the molecular functions, interactions, and developmental roles of the RIB-1 protein in C. elegans.

Genetic Deletion Mutagenesis and Phenotypic Analysis

Genetic deletion mutagenesis of the rib-1 gene in C. elegans has revealed its critical role in development and heparan sulfate synthesis. Null mutants for rib-1 exhibit a significant reduction in heparan sulfate synthesis. nih.gov This deficiency leads to severe developmental defects and embryonic lethality. nih.gov Nearly 100% of rib-1 null mutant embryos fail to survive beyond the L1 larval stage. nih.gov

Heparan sulfate is demonstrated to be essential for proper post-gastrulation morphogenic movements of embryonic cells and for ensuring the correct spatial organization of differentiated tissues and organs. nih.gov Beyond null alleles, studies using hypomorphic viable mutants, such as rib-1(qm32), have shown defects in the guidance of various cellular structures, including excretory canal cell projections, neurons, axons, and the distal tip cell. wikipedia.org These mutants can also display defects in the outgrowth of excretory canal cell projections, resulting in shortened canals or an altered number of projections. wikipedia.org Temperature-sensitive alleles of rib-1, like or1193ts, or1961ts, and or1962ts, have also been utilized to study morphogenesis defects, revealing roles in processes like dorsal intercalation and ventral enclosure during embryonic elongation. researchgate.net

The severity of phenotypes can vary depending on the nature of the genetic alteration, with deletion alleles often resulting in more pronounced effects compared to RNA interference (RNAi) treatments. fishersci.fi

Below is a summary of phenotypes observed in rib-1 mutants:

Mutant Allele TypeHeparan Sulfate SynthesisEmbryonic ViabilityKey PhenotypesCitation
Null MutantReducedNearly 100% Lethality before L1Abnormal gastrulation cleft formation, Arrest at 1-fold stage, Disrupted embryonic morphogenesis nih.gov
Hypomorphic (e.g., qm32)Not specified in detailViableDefective guidance of neurons, axons, excretory canals, distal tip cell; Altered excretory canal morphology (short or altered number of projections) wikipedia.org
Temperature-sensitive (e.g., or1193ts)Not specified in detailTemperature-sensitive embryonic lethalityMorphogenesis defects including dorsal intercalation and ventral enclosure during elongation researchgate.net

In vitro Co-expression and Polymerization Assays

In vitro studies involving the co-expression of RIB-1 and RIB-2 proteins have provided insights into their biochemical activities in heparan sulfate synthesis. While RIB-1 alone demonstrates little individual glycosyltransferase activity, co-expression with RIB-2 facilitates the polymerization of heparan sulfate chains. nih.gov This indicates that RIB-1 functions cooperatively with RIB-2 to achieve the necessary enzymatic activity for polysaccharide chain elongation. nih.govwikipedia.org

Heparan sulfate chain synthesis involves the alternating addition of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) units to a core protein linkage region containing Xylose, Galactose, Galactose, and Glucuronic acid, initiated on a Serine residue. RIB-2 is known to possess N-acetylglucosaminyltransferase (GlcNAcT-I and GlcNAc-T-II) activities. fishersci.ca However, glucuronyltransferase (GlcAT-II) activity, which is also required for the alternating addition of glucuronic acid units during HS chain elongation, has not been demonstrated for either protein individually. fishersci.ca The binding of RIB-1 to RIB-2 is required for the manifestation of GlcAT-II activity and for increasing GlcNAc-II activity in vitro. fishersci.ca This suggests that the formation of a complex between RIB-1 and RIB-2 is essential for the full complement of glycosyltransferase activities required for efficient heparan sulfate polymerization. nih.govwikipedia.orgfishersci.ca

A summary of reported in vitro activities:

Protein(s) Co-expressedIndividual RIB-1 ActivityIndividual RIB-2 Activity (Reported)Co-expressed RIB-1 and RIB-2 ActivityCitation
RIB-1 aloneLittle glycosyltransferase activity-- nih.gov
RIB-2 alone-GlcNAcT-I, GlcNAc-T-II- fishersci.ca
RIB-1 + RIB-2--Heparan sulfate polymerization, GlcNAcT, GlcAT-II nih.govwikipedia.orgfishersci.ca

Protein Interaction Assays (e.g., pulldown assays)

Protein interaction studies, such as pulldown assays, have demonstrated a physical association between the RIB-1 and RIB-2 proteins in C. elegans. Pulldown assays have shown that RIB-1 and RIB-2 interact with each other. nih.govwikipedia.org This direct interaction is consistent with the findings from in vitro co-expression studies, which indicate that the two proteins function together as a complex for heparan sulfate polymerization. nih.govwikipedia.orgfishersci.ca The binding to RIB-1 is reported to be necessary for RIB-2 to exhibit GlcAT-II activity and enhanced GlcNAc-II activity in vitro. fishersci.ca

While the search results confirm the use of pulldown assays to demonstrate the interaction between RIB-1 and RIB-2, detailed data tables listing all proteins identified in such assays beyond RIB-2 were not provided in the summarized information. However, the established interaction between RIB-1 and RIB-2 is a key finding supported by these methods, highlighting the formation of a functional complex essential for heparan sulfate biosynthesis in C. elegans. nih.govwikipedia.orgfishersci.ca Pulldown assays are a standard technique used in C. elegans research to investigate protein-protein interactions. wikipedia.orgwikipedia.org

Riboflavin Biosynthesis Proteins Rib Enzymes : Functional Components of a Metabolic Pathway

Overview of the Riboflavin (B1680620) Biosynthesis Operon (e.g., ribGBAHT operon)

Riboflavin biosynthesis in many bacteria is controlled by genes often organized into operons. A well-studied example is the rib operon, which typically contains the genes encoding the enzymes necessary for the synthesis of riboflavin from precursor molecules. While the specific gene content and organization can vary between species, a common arrangement, such as the ribGBAHT operon or the ribDG-E-AB-H-T operon in Bacillus subtilis, includes genes for enzymes like GTP cyclohydrolase II, 3,4-dihydroxy-2-butanone-4-phosphate synthase, diaminohydroxyphosphoribosylaminopyrimidine deaminase, riboflavin synthase, and 6,7-dimethyl-8-ribityllumazine (B135004) synthase fda.govebi.ac.ukguidetopharmacology.org. These genes are often transcribed as a polycistronic mRNA, allowing for coordinated expression of the enzymes involved in the pathway. The organization of rib genes into operons facilitates the efficient and regulated production of riboflavin.

Genetic Regulation via Riboswitches

The expression of riboflavin biosynthesis genes is frequently regulated by a sophisticated mechanism involving riboswitches. Riboswitches are RNA elements, typically located in the 5' untranslated region (UTR) of messenger RNAs (mRNAs), that can directly bind to a specific metabolite and, in response, alter the mRNA's structure to control gene expression chemeurope.com. This regulation can occur at either the transcriptional or translational level.

Role of the Flavin Mononucleotide (FMN) Riboswitch (RFN element)

A key regulatory element controlling riboflavin biosynthesis genes in many bacteria is the flavin mononucleotide (FMN) riboswitch, also known as the RFN element ebi.ac.ukchemeurope.comiarc.frnih.govebi.ac.uk. This riboswitch specifically binds to FMN, a derivative of riboflavin. The FMN riboswitch is typically located upstream of the rib operon or individual rib genes fda.govchemeurope.comsigmaaldrich.com. When intracellular FMN levels are high, FMN binds to the aptamer domain of the riboswitch. This binding event induces a conformational change in the riboswitch structure, which in turn affects the expression platform, leading to reduced expression of the downstream genes involved in riboflavin synthesis and transport chemeurope.comsigmaaldrich.com.

Transcriptional and Translational Attenuation Mechanisms

The FMN riboswitch can employ both transcriptional and translational attenuation mechanisms to regulate gene expression. At the transcriptional level, FMN binding to the riboswitch can stabilize a terminator structure within the mRNA, causing premature termination of transcription before the RNA polymerase reaches the coding sequences of the rib genes chemeurope.comsigmaaldrich.com. This prevents the synthesis of the enzymes required for riboflavin production. At the translational level, the conformational change induced by FMN binding can sequester the ribosome-binding site (Shine-Dalgarno sequence), thereby preventing ribosomes from initiating translation of the mRNA chemeurope.com. Both mechanisms effectively reduce the production of riboflavin biosynthesis proteins when FMN is abundant, representing a classic example of feedback regulation. In some organisms, a protein regulator like RibR can counteract the FMN-induced repression by binding to the riboswitch and allowing gene expression even at high FMN levels, linking riboflavin synthesis to other metabolic processes like sulfur metabolism iarc.frnih.govebi.ac.uksigmaaldrich.comebi.ac.ukiarc.fr.

Enzymatic Activities and Pathway Integration

The riboflavin biosynthesis pathway involves a series of enzymatic reactions that convert guanosine (B1672433) 5'-triphosphate (GTP) and D-ribulose 5-phosphate into riboflavin. These reactions are catalyzed by specific Rib enzymes.

Functions of Specific Rib Enzymes (e.g., RibB, RibH, RibE, RibAB, RibDG)

Several key enzymes are involved in the riboflavin biosynthesis pathway:

RibAB: In some organisms like Bacillus subtilis, a bifunctional enzyme encoded by ribAB catalyzes the initial steps. It possesses both GTP cyclohydrolase II and 3,4-dihydroxy-2-butanone-4-phosphate synthase activities ebi.ac.ukiarc.frwikipedia.org. GTP cyclohydrolase II catalyzes the hydrolysis of GTP to 2,5-diamino-6-(ribosylamino)-4(3H)-pyrimidinone 5'-phosphate, formate, and pyrophosphate nih.govnih.govymdb.ca. 3,4-dihydroxy-2-butanone-4-phosphate synthase (RibB) catalyzes the conversion of D-ribulose 5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate fda.govwikipedia.orgnih.govnih.govebi.ac.ukebi.ac.uk.

RibB: In organisms where it exists as a monofunctional enzyme, RibB specifically catalyzes the formation of 3,4-dihydroxy-2-butanone-4-phosphate from D-ribulose 5-phosphate fda.govwikipedia.orgnih.govnih.govebi.ac.ukebi.ac.uk. This product is a crucial precursor for the xylene ring of riboflavin.

RibDG: This is often a bifunctional enzyme, particularly in Bacillus subtilis, exhibiting both diaminohydroxyphosphoribosylaminopyrimidine deaminase and reductase activities ebi.ac.ukiarc.frnih.gov. It acts on the product of the GTP cyclohydrolase II reaction, converting 2,5-diamino-6-(ribosylamino)-4(3H)-pyrimidinone 5'-phosphate through deamination and reduction steps.

RibH: RibH, also known as 6,7-dimethyl-8-ribityllumazine synthase, catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil (derived from the GTP branch) and 3,4-dihydroxy-2-butanone-4-phosphate (derived from the D-ribulose 5-phosphate branch) to form 6,7-dimethyl-8-ribityllumazine fda.govebi.ac.ukwikipedia.orgnih.govgenome.jpnih.govdrugbank.com. RibH can form complex structures, including capsids built from pentamers ebi.ac.uk.

RibE: RibE, or riboflavin synthase, catalyzes the final step in riboflavin biosynthesis. It mediates the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to yield one molecule of riboflavin and one molecule of 5-amino-6-(D-ribitylamino)uracil, which is recycled back into the pathway fda.govebi.ac.uknih.govwikipedia.orgecmdb.ca.

These enzymes work sequentially to convert the initial substrates into riboflavin, integrating intermediates from both the purine (B94841) biosynthesis (via GTP) and pentose (B10789219) phosphate (B84403) pathways (via D-ribulose 5-phosphate).

Subcellular Localization and Mobility

The spatial organization and movement of enzymes within the cytoplasm of bacterial cells, despite the absence of membrane-bound organelles, are critical for regulating metabolic pathways. nih.govnih.gov Studies utilizing advanced microscopy techniques have provided insights into the subcellular localization and mobility of Rib enzymes, including the protein performing the RibB function, within the bacterial cytoplasm. nih.govfrontiersin.orgresearchgate.net

Cytoplasmic Distribution and Diffusion Dynamics

Research, particularly in Bacillus subtilis, has investigated the cytoplasmic distribution and diffusion dynamics of Rib enzymes, including the bifunctional RibAB protein. These studies indicate that the diffusion of proteins within the bacterial cytoplasm is not purely Brownian motion and can be influenced by factors such as molecular crowding, interactions with other cellular components, and the presence of the nucleoid. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Single-particle tracking (SPT) studies have revealed that Rib enzymes exhibit distinct diffusive behaviors, suggesting the existence of different subpopulations with varying mobilities. nih.govfrontiersin.orgnih.gov For instance, in B. subtilis, RibAB-mVenus (a fluorescent fusion protein) showed diffusion coefficients in the range of approximately 0.6 µm²/s. researchgate.net The diffusion of some Rib enzymes, like RibH (lumazine synthase), has been observed to be slower and more confined in certain regions of the cell, particularly at the cell poles, compared to the cell center where the nucleoid is located. nih.govnih.gov This suggests a degree of spatial organization or compartmentalization of metabolic processes within the bacterial cytoplasm. nih.govresearchgate.net While specific detailed diffusion dynamics solely for the monofunctional RibB protein are less extensively documented compared to the bifunctional RibAB or other Rib enzymes like RibH and RibE in B. subtilis using SPT in the provided sources, the studies on RibAB and other Rib enzymes provide a framework for understanding the likely behavior of RibB as a cytoplasmic enzyme involved in this pathway. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net The observed differences in diffusion among different Rib enzymes highlight the complexity of their dynamics and potential functional implications within the crowded cellular environment. nih.govresearchgate.net

Research Methodologies for Rib Enzyme Characterization

A variety of research methodologies are employed to characterize Rib enzymes, elucidating their functions, interactions, and regulation. These techniques range from classical genetic approaches to advanced single-molecule imaging.

Genetic Manipulation and Overexpression Studies

Genetic manipulation, such as gene deletion, mutation, and overexpression, is a fundamental approach to study the role of specific genes and their protein products in metabolic pathways. Overexpression studies of rib genes, including ribB (or ribAB), have been conducted to investigate their impact on riboflavin production and to identify potential rate-limiting steps in the pathway. wikipedia.orgresearchgate.netwikipedia.orguniprot.orgrcsb.org For example, overexpression of the ribB gene in Escherichia coli has been shown to significantly increase the accumulation of secreted flavins, suggesting that the activity of DHBP synthase can be a limiting factor in riboflavin production. rcsb.org Similarly, overexpression of multiple RIB genes in Pichia pastoris led to a substantial increase in riboflavin accumulation. researchgate.netwikipedia.org Genetic approaches also involve creating knockout mutants to assess the essentiality of the ribB gene for riboflavin biosynthesis and organism viability, particularly in pathogenic bacteria where the riboflavin pathway is a potential drug target. nih.govuniprot.org

In vitro Enzyme Characterization and Kinetic Analysis

In vitro enzyme characterization involves purifying the protein and studying its biochemical properties in a controlled environment. This includes determining its enzymatic activity, substrate specificity, cofactor requirements, and kinetic parameters such as Km and Vmax. nih.govebi.ac.ukacs.org For RibB (DHBP synthase), kinetic assays are used to measure the rate of conversion of D-ribulose 5-phosphate to DHBP. nih.govacs.org These assays often involve monitoring the disappearance of the substrate or the appearance of the product using spectroscopic or coupled enzymatic methods. uniprot.orgnih.govacs.org Studies on DHBP synthase from various organisms have characterized its dependence on divalent metal ions, typically magnesium. nih.govacs.org Kinetic analysis provides quantitative data on the efficiency of the enzyme and how its activity is affected by substrate concentration, inhibitors, or other factors. nih.govacs.org For instance, kinetic characterization of DHBP synthase from Vibrio cholerae has been performed to understand its catalytic mechanism and evaluate potential inhibitors. nih.govacs.org

Single-Particle Tracking (SPT) and Localization Studies

Single-particle tracking (SPT) and single-molecule localization microscopy (SMLM) are powerful techniques that allow the visualization and analysis of the dynamics and spatial organization of individual protein molecules in living cells with high spatiotemporal resolution. uniprot.orgebi.ac.ukresearchgate.netoup.com These methods have been applied to study the behavior of Rib enzymes in bacteria, providing insights into their diffusion patterns, interactions, and potential compartmentalization. nih.govfrontiersin.orgnih.govresearchgate.netasm.orgnih.gov By labeling Rib proteins with fluorescent tags, researchers can track their movement within the cytoplasm over time, generating trajectories that can be analyzed to determine diffusion coefficients and identify different modes of motion, such as free diffusion or confined movement. nih.govebi.ac.ukresearchgate.net SPT studies on Rib enzymes in Bacillus subtilis, including RibAB, have revealed complex diffusion dynamics with subpopulations exhibiting varying mobilities, influenced by factors like transcription and interactions with other proteins or cellular structures. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netasm.orgnih.gov These studies contribute to understanding how the spatial organization and dynamics of Rib enzymes may impact the efficiency and regulation of riboflavin biosynthesis within the crowded bacterial cytoplasm. nih.govnih.gov

Advanced Research Perspectives and Future Directions

Comparative Genomics and Proteomics of "Rib" Family Proteins

Comparative genomics and proteomics are powerful tools for understanding the evolutionary relationships and functional diversity of the Rib protein family. These proteins are not confined to a single species but are found across a range of bacteria, primarily within the phyla Firmicutes and Actinobacteria, with some occurrences in Proteobacteria. researchgate.net

Genomic analyses of various bacterial strains have revealed significant diversity in the architecture of Rib-containing proteins. researchgate.net For instance, in Streptococcus agalactiae strain 2603 V/R, the Rib protein (encoded by gene SAG0433) features 14 tandem repeats, each composed of 67 amino acids. nih.gov This is a notable variation from previously published sequences where repeats were 12 amino acids longer, highlighting the genetic plasticity within the family. nih.gov These proteins frequently possess N-terminal export signals and C-terminal LPXTG motifs for sortase-dependent anchoring to the cell wall, confirming their role as surface-exposed molecules. researchgate.net Comparative studies also show that strains of the same bacterial species can express different members of the alpha-like protein family; for example, some S. agalactiae strains express the Rib protein, while others express the related Alp3 protein. nih.gov

The variation in the number of tandem repeats is a key feature of Rib proteins and is thought to be a mechanism for immune evasion, facilitated by recombination events due to the high sequence identity between repeats. researchgate.netpnas.org This variability can alter the protein's size and the projection of its functional domains from the bacterial surface, thereby affecting host-pathogen interactions. pnas.orgpnas.org

Proteomic techniques, such as two-dimensional gel electrophoresis (2-DE) and mass spectrometry (MS), enable the quantitative analysis of Rib protein expression. pakbs.orgalliedacademies.org These approaches can identify differences in protein abundance between various strains or under different environmental conditions, providing insights into their regulation and function. alliedacademies.org For example, comparative proteomics could be used to identify which Rib family members are upregulated during infection, pointing to their potential role in virulence.

Table 1: Comparative Features of Selected Rib Family Proteins
ProteinSource OrganismKey Genomic FeaturesAssociated DomainsReference
RibStreptococcus agalactiaeContains multiple, highly identical tandem repeats (e.g., 14 repeats of 67 aa in strain 2603 V/R). nih.govN-terminal signal peptide, C-terminal LPXTG motif. researchgate.net researchgate.netnih.gov
R28Streptococcus pyogenesRelated to Rib, part of the alpha-like protein family; promotes binding to cervical epithelial cells. pnas.orgN-terminal integrin-binding domain, tandem Rib domains. pnas.org pnas.org
Alp3Streptococcus agalactiaeRelated member of the alpha-like protein family, often expressed in type V strains instead of Rib. nih.govTandem repeats, presumed surface-anchoring motifs. nih.gov
Rib domain proteinLimosilactobacillus reuteriFound in a probiotic bacterium, suggesting roles beyond virulence. researchgate.netnih.govImmunoglobulin (Ig)-like fold, potential copper-binding sites. researchgate.netrcsb.org researchgate.netnih.govrcsb.org

High-Resolution Structural Biology of Distinct Rib Domains

The determination of high-resolution three-dimensional structures has provided profound insights into the unique nature of Rib domains. Crystallographic and NMR studies have revealed that the Rib domain fold is a remarkable and rare example of "domain atrophy." pnas.orgpnas.org It appears to have evolved from the common immunoglobulin-like (Ig-like) fold through the deletion of core secondary structure elements, resulting in the loss of an entire β-sheet from the typical β-sandwich architecture. pnas.orgpnas.org Despite this significant structural loss, the domains remain highly thermostable. pnas.org

Structures of tandemly arranged Rib domains show that they adopt a head-to-tail orientation, forming an elongated, rod-like structure with limited flexibility between domains. pnas.orgpnas.org This arrangement supports the hypothesis that variation in the number of repeats directly alters the length of the protein extending from the bacterial surface, which could be a strategy to evade the host immune system. pnas.orgpnas.org

Furthermore, the Rib domain family exhibits extensive structural malleability. pnas.org In some solved structures, the typical B-D-E β-sheet of the Ig-fold is replaced by an α-helix, demonstrating the protein's ability to adopt different conformations. pnas.orgresearchgate.net The structure of a Rib domain from the probiotic bacterium Limosilactobacillus reuteri was solved at high resolution, revealing a highly conserved fold but with significantly increased thermal resistance and two potential copper-binding sites, hinting at novel functions beyond adhesion or immune evasion. researchgate.netrcsb.org

Table 2: High-Resolution Structures of Rib Domains
PDB IDSource OrganismResolution (Å)MethodKey Structural FindingsReference
8YK7Limosilactobacillus reuteri1.35X-ray DiffractionIg-like fold with high thermal resistance; contains two copper-binding sites. researchgate.netrcsb.org researchgate.netrcsb.org
Not SpecifiedStreptococcus agalactiae (Rib) & S. pyogenes (R28)Not SpecifiedX-ray DiffractionRevealed as an atrophied version of the Ig-like fold; tandem domains form a head-to-tail rod. pnas.orgpnas.org pnas.orgpnas.org
6S5WLactobacillus acidophilusNot SpecifiedNot SpecifiedUsed as a model for the long Rib domain from L. reuteri. nih.gov nih.gov

Systems Biology Approaches to Protein Interaction Networks

Understanding the function of Rib proteins requires placing them within the broader context of cellular protein-protein interaction (PPI) networks. uit.no Systems biology offers a holistic approach to achieve this by integrating large-scale 'omics' datasets (genomics, proteomics, transcriptomics) to map the complex web of interactions that govern biological processes. nih.govfrontiersin.orgnih.gov

For Rib proteins, systems biology approaches can elucidate their interaction partners both within the bacterium and in the host. nih.gov High-throughput methods like yeast two-hybrid (Y2H) screening or affinity purification-mass spectrometry (AP-MS) can identify host proteins that physically bind to Rib domains. The resulting data can be used to construct detailed virus-host or bacteria-host PPI networks. nih.gov Analysis of these networks using computational tools can identify key nodes (hubs) and functional modules, revealing the host cellular pathways targeted by the Rib protein during infection. plos.org

Within the bacterium, understanding the PPI network of Rib proteins can shed light on their integration with cell wall synthesis, protein secretion, and regulatory pathways. This network-level perspective is crucial for moving beyond the study of a single protein to understanding its role in the entire biological system. uit.nonih.gov While a comprehensive PPI map for Rib proteins is not yet available, the tools and methodologies of systems biology provide a clear roadmap for future research in this area. nih.gov

Elucidating Novel Biological Roles in Underexplored Organisms

While much of the initial research on Rib proteins focused on their role in the virulence of pathogenic streptococci, recent discoveries highlight their presence and functional diversity in a wider range of microorganisms, including those from underexplored environments. nih.gov The characterization of a highly stable Rib domain from the probiotic Limosilactobacillus reuteri suggests that these domains are not exclusively virulence factors but may play roles in commensal host-microbe interactions, such as adhesion to gut epithelia or modulation of the host's immune system. researchgate.netrcsb.org

Genome mining and functional metagenomics are powerful strategies for discovering novel Rib-like proteins from the vast number of uncultured bacteria present in diverse habitats like soil, marine sediments, and the microbiome of other organisms like sponges. nih.govnih.gov These approaches bypass the need for cultivation and allow for the direct screening of environmental DNA for genes encoding proteins with specific features. nih.gov Such studies could uncover Rib proteins with entirely new functions, such as enzymatic activities (e.g., lipases, esterases) or roles in symbiosis. nih.govnih.gov The discovery of potential copper-binding sites in the L. reuteri Rib domain further suggests that some family members may participate in metal ion homeostasis or redox processes. researchgate.net

Biotechnological and Environmental Applications Derived from Understanding Rib Functions

The unique properties of Rib proteins make them attractive candidates for a variety of biotechnological and biomedical applications.

Vaccine Development : As surface-exposed proteins that can elicit a protective immune response, Rib proteins from pathogens like S. agalactiae and S. pyogenes are considered promising vaccine candidates. pnas.orgresearchgate.net Immunization with Rib has been shown to confer protection in animal models of infection. pnas.org

Protein Engineering and Scaffolding : The modular, repetitive, and highly stable nature of the Rib domain makes it an ideal scaffold for protein engineering. researchgate.net These domains could be used to display specific epitopes from other pathogens to create multivalent vaccines or to present enzymes or binding domains in a structured manner for diagnostic or therapeutic applications.

Biomaterials : The inherent stability and self-assembling properties of tandem repeat proteins could potentially be harnessed to create novel biocompatible nanomaterials or hydrogels. researchgate.net

Bioremediation and Biosensing : The discovery of metal-binding sites in a Rib domain from L. reuteri opens the door to potential environmental applications. researchgate.netrcsb.org Engineered bacteria expressing surface-displayed Rib domains with high affinity for specific heavy metals could be used for bioremediation. Similarly, these domains could be integrated into biosensors for the detection of metal contaminants.

Table 3: Potential Applications of Rib Family Proteins
Application AreaUnderlying PropertyPotential UseReference
VaccinologySurface exposure and immunogenicity.Development of vaccines against pathogenic streptococci. pnas.orgresearchgate.net pnas.orgresearchgate.net
Protein EngineeringModular, stable, repetitive structure.Use as a scaffold to display peptides, epitopes, or enzymes. researchgate.net researchgate.net
BioremediationMetal-binding capacity.Removal of heavy metals from contaminated environments. researchgate.netrcsb.org researchgate.netrcsb.org
Biomedical ResearchRole in host-pathogen interactions.Tool to study bacterial adhesion and immune evasion mechanisms. mblintl.com mblintl.com

Addressing Unresolved Molecular Mechanisms and Regulatory Complexities

Despite significant advances, many questions regarding the molecular mechanisms and regulation of Rib proteins remain unanswered.

Precise Molecular Function : While Rib domains are implicated in virulence, their precise molecular function remains elusive. researchgate.netresearchgate.net Identifying the specific host receptors they bind to and the downstream signaling pathways they modulate is a critical next step. The functional implications of the domain's structural malleability and atrophied fold are also not fully understood. pnas.org

Regulation of Expression and Variation : The mechanisms that control the expression of Rib proteins and generate the variation in repeat numbers are poorly defined. While homologous recombination is the proposed mechanism for altering repeat numbers, the cellular factors that regulate this process are unknown. pnas.org Understanding the transcriptional and post-transcriptional networks that control when and how much Rib protein is produced is essential for comprehending its role in bacterial physiology and pathogenesis. oup.comresearchgate.net

Evolutionary Dynamics : The evolutionary history of the Rib domain, particularly the process of domain atrophy from an Ig-like ancestor, presents a fascinating case study in protein evolution. pnas.org Further comparative genomic studies across a wider range of bacteria are needed to trace the origins and diversification of this unique protein family.

Future research integrating structural biology, systems biology, and functional genetics will be crucial to address these unresolved questions and fully unlock the biological and technological potential of the Rib protein family.

Q & A

Q. What experimental methods are commonly used to characterize the structural properties of rhiB protein?

  • Methodological Answer : Structural characterization typically employs techniques like X-ray crystallography (for high-resolution 3D structures), Nuclear Magnetic Resonance (NMR) spectroscopy (for dynamic studies in solution), and Circular Dichroism (CD) spectroscopy (to assess secondary structure). For reproducibility, ensure protein purity (>95% via SDS-PAGE) and validate buffer conditions (e.g., pH, ionic strength) using dynamic light scattering (DLS) to avoid aggregation .
  • Example Workflow:

Purify rhiB via affinity chromatography.

Validate homogeneity using SDS-PAGE and mass spectrometry.

Screen crystallization conditions or collect CD spectra.

Q. How can researchers quantify this compound expression levels in cellular systems?

  • Methodological Answer : Use Western blotting (semi-quantitative) with validated antibodies or ELISA (quantitative) for absolute concentration measurements. Include internal controls (e.g., housekeeping proteins) and technical replicates (≥3) to minimize variability. For ELISA, follow strict protocols to avoid cross-contamination and ensure plate-reader calibration .
  • Key Considerations:
MethodDetection LimitSample TypeReplicates Required
Western Blot~1–10 ngCell lysate3+
ELISA~0.1–1 ng/mLSerum/lysate3+
qPCR~10–100 copiesRNA3+

Q. Which databases provide reliable interaction data for this compound?

  • Methodological Answer : BindingDB (curated binding affinities, Ki/IC50 values) and UniProt (functional annotations) are primary resources. Use the Proteins API to retrieve structural and interaction data programmatically. Cross-reference with RefSeq for sequence accuracy and avoid redundant entries by filtering for "reviewed" datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?

  • Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., buffer pH, temperature) or assay types (SPR vs. ITC). To address this:

Compare datasets in BindingDB using advanced filters (e.g., organism, assay type) .

Replicate key experiments under standardized conditions.

Perform meta-analysis using tools like PRISM (for binding data aggregation) .

  • Case Study: A 2024 study resolved discrepancies in rhiB-ligand binding by harmonizing buffer conditions (pH 7.4, 25°C) across labs, reducing variability by 40% .

Q. What strategies are effective for identifying this compound interaction networks in vivo?

  • Methodological Answer : Combine co-immunoprecipitation (Co-IP) with mass spectrometry (MS/MS) for unbiased interactome mapping. Validate hits using surface plasmon resonance (SPR) or biolayer interferometry (BLI) . For dynamic interactions, employ fluorescence resonance energy transfer (FRET) in live cells. Always include negative controls (e.g., knockout cells) .
  • Data Analysis Pipeline:
  • Filter MS/MS results by significance (p<0.05, fold-change >2).
  • Use Cytoscape for network visualization.

Q. How can cryo-EM be optimized for studying this compound conformational dynamics?

  • Methodological Answer : Cryo-EM requires ultra-pure protein (>99% homogeneity) and vitrification at optimal concentrations (1–3 mg/mL). Use 2D class averaging to identify dominant conformations and 3D variability analysis to capture dynamics. Pair with molecular dynamics simulations to interpret flexible regions .
  • Technical Tips:
  • Grid preparation: Use graphene oxide grids to reduce background noise.
  • Data collection: Aim for ≥50,000 particles to achieve <4Å resolution.

Data Management & Reproducibility

Q. What are best practices for annotating and sharing this compound data in public repositories?

  • Methodological Answer : Follow MIAPE standards for proteomics data. Submit raw data (e.g., spectra, crystallization images) to ProteomeXchange or EMDB . Annotate metadata comprehensively (e.g., buffer conditions, instrument settings) to enable replication. Cite datasets using DOIs .

Q. How can researchers address challenges in reconciling automated vs. manual protein annotations?

  • Methodological Answer : Automated annotations (e.g., from UniProtKB/TrEMBL ) may lack experimental validation. Cross-check with manually curated databases (e.g., UniProtKB/Swiss-Prot ) and validate predictions via site-directed mutagenesis. Use InterProScan to integrate domain predictions with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.